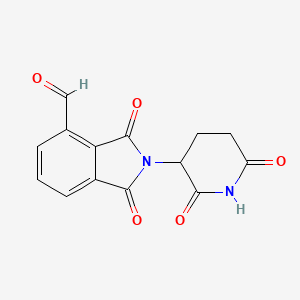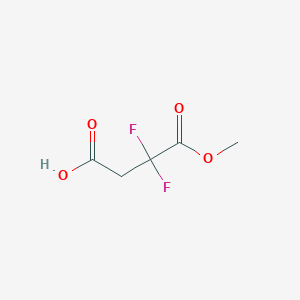
3,3-difluoro-4-methoxy-4-oxobutanoic acid
説明
3,3-Difluoro-4-methoxy-4-oxobutanoic acid, also known as DFOB, is an important organic acid that has a wide range of applications in scientific research. It is an important intermediate in the synthesis of several pharmaceuticals, and it has been used in a variety of biochemical and physiological studies.
科学的研究の応用
3,3-difluoro-4-methoxy-4-oxobutanoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of several pharmaceuticals, including the anti-cancer drug paclitaxel. It has also been used in the synthesis of several other drugs, such as the anti-inflammatory drug etoricoxib. In addition, 3,3-difluoro-4-methoxy-4-oxobutanoic acid has been used in the synthesis of several other compounds, such as the anticancer agent 5-fluorouracil. 3,3-difluoro-4-methoxy-4-oxobutanoic acid has also been used in biochemical and physiological studies, such as studies of the effects of 3,3-difluoro-4-methoxy-4-oxobutanoic acid on the activity of enzymes, the metabolism of proteins, and the regulation of gene expression.
作用機序
The mechanism of action of 3,3-difluoro-4-methoxy-4-oxobutanoic acid is not fully understood. However, it is believed that 3,3-difluoro-4-methoxy-4-oxobutanoic acid works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes can lead to a decrease in the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-difluoro-4-methoxy-4-oxobutanoic acid have been studied extensively. In studies of the effects of 3,3-difluoro-4-methoxy-4-oxobutanoic acid on enzymes, it has been shown to inhibit the activity of COX-2 and 5-LOX, leading to a decrease in the production of pro-inflammatory molecules. In addition, 3,3-difluoro-4-methoxy-4-oxobutanoic acid has been shown to inhibit the activity of several other enzymes, such as acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can lead to an increase in cognitive function and memory.
実験室実験の利点と制限
The main advantage of using 3,3-difluoro-4-methoxy-4-oxobutanoic acid in laboratory experiments is its high purity, which makes it ideal for use in biochemical and physiological studies. Additionally, 3,3-difluoro-4-methoxy-4-oxobutanoic acid is relatively easy to synthesize, and it is relatively inexpensive. However, there are some limitations to using 3,3-difluoro-4-methoxy-4-oxobutanoic acid in laboratory experiments. For example, 3,3-difluoro-4-methoxy-4-oxobutanoic acid is toxic if ingested, and it can cause skin and eye irritation if it comes into contact with the skin or eyes. Therefore, it is important to take proper safety precautions when handling 3,3-difluoro-4-methoxy-4-oxobutanoic acid.
将来の方向性
The future directions for 3,3-difluoro-4-methoxy-4-oxobutanoic acid research are numerous. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of 3,3-difluoro-4-methoxy-4-oxobutanoic acid in the pharmaceutical industry, such as the synthesis of new drugs. Furthermore, further research could be done to explore the potential of 3,3-difluoro-4-methoxy-4-oxobutanoic acid as a therapeutic agent, such as its potential use as an anti-inflammatory or anti-cancer agent. Finally, further research could be done to explore the potential of 3,3-difluoro-4-methoxy-4-oxobutanoic acid as a diagnostic tool, such as its potential use in the diagnosis of diseases or disorders.
特性
IUPAC Name |
3,3-difluoro-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O4/c1-11-4(10)5(6,7)2-3(8)9/h2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIXFMGCKOHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-4-methoxy-4-oxobutanoic acid | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


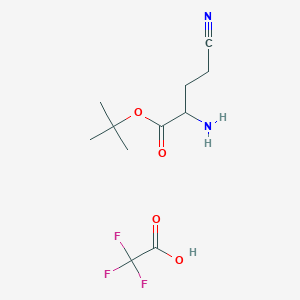
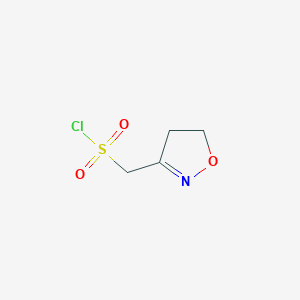

![methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6603287.png)
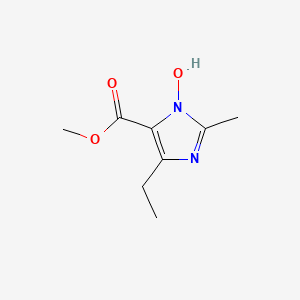
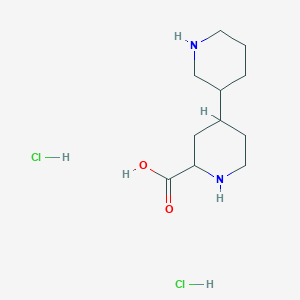
![(1S,5R,7R)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6603324.png)
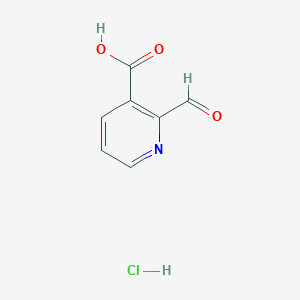
![2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B6603336.png)
![5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B6603341.png)

![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)
